2-(4-Aminothian-4-yl)propan-2-ol

Description

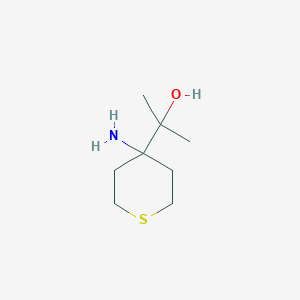

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NOS |

|---|---|

Molecular Weight |

175.29 g/mol |

IUPAC Name |

2-(4-aminothian-4-yl)propan-2-ol |

InChI |

InChI=1S/C8H17NOS/c1-7(2,10)8(9)3-5-11-6-4-8/h10H,3-6,9H2,1-2H3 |

InChI Key |

NQSVQAFPBBGJEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1(CCSCC1)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Aminothian 4 Yl Propan 2 Ol

Stereoselective Approaches to 2-(4-Aminothian-4-yl)propan-2-ol and its Analogs

Achieving high levels of stereoselectivity is a primary goal in the synthesis of chiral molecules. For a compound like this compound, this involves the creation of the chiral center at the carbon atom bearing the amino and hydroxyl groups with a specific spatial orientation.

Asymmetric Synthesis via Chiral Catalysis (e.g., Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling)

Catalytic asymmetric synthesis has become a powerful tool for producing enantiomerically pure compounds. chiralpedia.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of a single enantiomer. A notable example is the chromium-catalyzed asymmetric cross aza-pinacol coupling reaction. organic-chemistry.orgnih.gov This method is particularly effective for synthesizing chiral β-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

The reaction involves the coupling of an aldehyde and an N-sulfonyl imine. A key aspect of this methodology is the use of a chiral chromium catalyst that performs multiple roles. It facilitates the chemoselective single-electron reduction of the imine, intercepts the resulting radical to prevent unwanted side reactions, and directs the stereoselective addition to the aldehyde. nih.gov This process operates through a radical-polar crossover mechanism, starting from an α-amino radical intermediate. organic-chemistry.orgnih.gov The versatility of this method allows for the use of a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic ones, to produce β-amino alcohols with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Table 1: Key Features of Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

| Feature | Description |

| Catalyst | Chiral Chromium Complex organic-chemistry.orgnih.gov |

| Reactants | Aldehydes and N-sulfonyl imines organic-chemistry.orgnih.gov |

| Key Intermediate | α-amino radical organic-chemistry.orgnih.gov |

| Mechanism | Radical-polar crossover organic-chemistry.orgnih.gov |

| Selectivity | High diastereo- and enantioselectivity organic-chemistry.org |

| Advantages | Modular and efficient approach to chiral β-amino alcohols nih.gov |

Chiral Auxiliary-Mediated Transformations

Another established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

This method has been widely applied in various reactions, including alkylations and aldol (B89426) reactions. researchgate.netresearchgate.net For instance, chiral oxazolidinones, developed by the Evans group, have been instrumental in the stereoselective synthesis of numerous chiral building blocks and natural products. researchgate.net In the context of synthesizing analogs of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenter during a key bond-forming step. The diastereoselectivity of such reactions can be influenced by factors like the choice of solvent and the presence of additives like lithium chloride. wikipedia.org

Enantioselective Aminohydroxylation Strategies (e.g., Sharpless Methodology)

The Sharpless asymmetric aminohydroxylation is a powerful method for the direct conversion of alkenes into chiral 1,2-amino alcohols. organic-chemistry.org This reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids (dihydroquinine and dihydroquinidine) to achieve high enantioselectivity. organic-chemistry.org The nitrogen and oxygen atoms are typically delivered in a syn-selective manner across the double bond. organic-chemistry.org

The reaction mechanism involves the formation of an imidotriooxoosmium(VIII) species, which then adds to the alkene. organic-chemistry.org The choice of the chiral ligand is crucial as it influences the rate, regioselectivity, and enantioselectivity of the reaction. organic-chemistry.org While chloramine-T is a common nitrogen source, other reagents have been developed to broaden the scope of the reaction. organic-chemistry.org This methodology provides a direct route to chiral amino alcohols from readily available alkene precursors.

Modular Synthesis Pathways for this compound Scaffolds

Modular synthesis focuses on the assembly of complex molecules from simpler, interchangeable building blocks. rsc.org This approach offers flexibility and efficiency in creating diverse molecular scaffolds.

Ring-Opening Reactions of Cyclic Ethers/Thioethers (e.g., Epoxides)

The ring-opening of epoxides with nucleophiles is a classic and reliable method for the synthesis of β-substituted alcohols. rroij.com In the context of producing this compound, the aminolysis of an appropriate epoxide precursor would be a key step. The reaction of an epoxide with an amine leads to the formation of a β-amino alcohol. rroij.commdpi.com

The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical consideration. rroij.com Nucleophilic attack generally occurs at the less sterically hindered carbon atom. rroij.comrsc.org Various catalysts, including silica (B1680970) gel, zinc compounds, and antimony trichloride, have been employed to facilitate these reactions under mild conditions. rroij.comrsc.org For instance, silica gel has been shown to efficiently catalyze the opening of epoxide rings by amines at room temperature under solvent-free conditions, offering a green and practical approach. rsc.org

Table 2: Catalysts for Epoxide Ring-Opening with Amines

| Catalyst | Conditions | Reference |

| Silica gel (60-120 mesh) | Room temperature, solvent-free | rsc.org |

| Diisopropoxy aluminium trifluoroacetate (B77799) (DIPAT) | Not specified | rroij.com |

| Zinc-based catalysts | Not specified | rroij.com |

| Potassium dodecatungstocobaltate trihydrate | Not specified | rroij.com |

| Indium tribromide | Mild and chemoselective | rroij.com |

| Antimony trichloride | Room temperature | rroij.com |

Reductive Amination of Carbonyl Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org This can often be performed as a one-pot reaction, which is efficient and atom-economical. wikipedia.orgjocpr.com

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common because they are selective for the reduction of the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable method. wikipedia.org For the synthesis of this compound, a suitable keto-alcohol precursor could undergo reductive amination to introduce the amino group. Furthermore, asymmetric versions of this reaction, using chiral catalysts or auxiliaries, can provide enantiomerically enriched amines, which is crucial for pharmaceutical applications. jocpr.com Biocatalysts, such as amine dehydrogenases, have also emerged as powerful tools for the enantioselective synthesis of chiral amines via reductive amination. frontiersin.org

Functionalization of Thiane (B73995) Derivatives

The construction of the this compound scaffold necessitates the precise functionalization of a pre-existing thiane ring at the C4 position. A common strategy to achieve such difunctionalization at a single carbon center involves the use of a ketone precursor. In this hypothetical approach, thiane-4-one would serve as the starting material.

A plausible synthetic route commences with a Strecker-type reaction on thiane-4-one. This reaction, typically involving an amine source like ammonia (B1221849) and a cyanide source such as sodium cyanide, would yield an α-aminonitrile, specifically 4-amino-4-cyanothiane. This intermediate is pivotal as it introduces the essential amino group at the C4 position. A similar synthesis has been reported for the analogous 4-amino-tetrahydro-pyran-4-carboxylic acid, where tetrahydro-4H-pyran-4-one is treated with ammonium (B1175870) carbonate and sodium cyanide. patsnap.com

The subsequent and crucial step involves the conversion of the nitrile group to a propan-2-ol moiety. This transformation can be effectively achieved through a Grignard reaction. The addition of two equivalents of methylmagnesium bromide (CH₃MgBr) to the 4-amino-4-cyanothiane would lead to the formation of the desired tertiary alcohol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com The first equivalent of the Grignard reagent would react with the nitrile to form an intermediate imine, which upon in-situ reaction with the second equivalent and subsequent hydrolysis, would yield the 2-hydroxypropyl group. masterorganicchemistry.com It is critical that the primary amino group is appropriately protected prior to the Grignard reaction to prevent it from reacting with the highly basic Grignard reagent.

An alternative approach to functionalizing the thiane ring could involve the synthesis of 4-amino-thiane-4-carboxylic acid. This intermediate could potentially be synthesized from thiane-4-one through a Bucherer-Bergs reaction or a related hydantoin (B18101) synthesis followed by hydrolysis. The subsequent conversion of the carboxylic acid group to the tertiary alcohol would require a multi-step process. First, the carboxylic acid would be converted to an ester, for instance, a methyl or ethyl ester. This ester could then be reacted with an excess of a methyl Grignard reagent to furnish the this compound.

Transformations from Amino Acid Precursors

The use of amino acids as chiral synthons and starting materials for the synthesis of complex heterocyclic compounds is a well-established and powerful strategy in organic synthesis. nih.govnih.govresearchgate.net This approach offers the advantage of introducing chirality and pre-defined functional groups into the target molecule.

A hypothetical route to this compound from an amino acid precursor could start from a suitably protected and functionalized amino acid. For instance, a derivative of aspartic acid or glutamic acid could be envisioned as a starting point. The synthesis would involve a series of transformations to construct the thiane ring and modify the side chain.

One conceptual pathway could involve the use of a protected cysteine derivative. The thiol group of cysteine could be used to build the thiane ring through cyclization with a suitable dielectrophile. For example, a protected cysteine ester could be reacted with a 1,3-dihalopropane derivative to form the six-membered thiane ring. However, achieving the desired substitution at the C4 position would require further synthetic manipulations.

A more direct, albeit challenging, approach would be to start with a cyclic amino acid precursor that already contains the thiane ring. The synthesis of cyclic amino acids is an active area of research. researchgate.net For example, a synthetic pathway to 4-amino-1,2-dithiolane-4-carboxylic acid has been described, which serves as a conformationally restricted analogue of cysteine. nih.gov While this is a five-membered ring, similar strategies could be adapted for the synthesis of a six-membered thiane-containing amino acid. Once such a 4-aminothiane-4-carboxylic acid is obtained, it could be converted to the target molecule as described in the previous section.

The synthesis of peptide derivatives containing thia-analogues of amino acids has also been reported, highlighting the feasibility of incorporating sulfur into amino acid frameworks. nih.gov These methodologies often rely on enzymatic reactions to achieve high enantioselectivity.

Sustainable and Efficient Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in sustainable synthesis. These methods not only reduce the environmental impact but can also simplify purification processes.

For the synthesis of this compound, a solvent-free approach could potentially be applied in certain steps. For instance, mechanochemical synthesis, which involves grinding solid reactants together, has been successfully used for the synthesis of various heterocyclic compounds, including azomethines, without the need for a solvent. youtube.comscilit.com A hypothetical solvent-free Strecker reaction could be envisioned where thiane-4-one, a solid ammonium salt, and a solid cyanide source are milled together to produce 4-amino-4-cyanothiane.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Syntheses with high atom economy are inherently more sustainable as they generate less waste.

Designing an atom-economical synthesis of this compound would involve maximizing the incorporation of atoms from the starting materials into the final product. Addition reactions are typically highly atom-economical. For instance, the theoretical atom economy of the addition of methylmagnesium bromide to a nitrile is high, as all the atoms of the Grignard reagent are incorporated into the product after hydrolysis.

The concept of redox economy, which aims to minimize unnecessary oxidation and reduction steps, is also relevant. A synthetic route that maintains the oxidation state of the carbon skeleton as much as possible would be more efficient and atom-economical.

Mechanistic Investigations of Chemical Transformations Involving 2 4 Aminothian 4 Yl Propan 2 Ol

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is fundamental to understanding and predicting the outcomes of chemical transformations. For 2-(4-aminothian-4-yl)propan-2-ol, several mechanistic pathways can be postulated based on its structural features.

Radical-mediated processes offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. A particularly intriguing pathway is the radical-polar crossover, where a species initially formed as a radical undergoes a transformation that leads to a polar, ionic intermediate, which then completes the reaction. acs.orgrsc.org

In a hypothetical scenario, a radical could be generated at a position alpha to the sulfur atom in the thiane (B73995) ring through various initiation methods, such as reaction with a radical initiator like AIBN in the presence of a hydrogen atom abstractor. This carbon-centered radical could then participate in an intermolecular addition to an activated alkene.

Alternatively, a radical-polar crossover mechanism could be initiated by a single-electron transfer (SET) to a suitable precursor, generating a radical intermediate. researchgate.net For instance, the nitrogen atom of the amino group could be involved in the formation of an aminal radical, which has been shown to participate in carbon-carbon bond-forming reactions. nih.gov The subsequent steps would involve the crossover to a polar intermediate, which could be facilitated by the presence of the hydroxyl group, potentially leading to cyclization or other intramolecular reactions. The concept of reductive radical-polar crossover (RRPCO) reactions has emerged as a valuable tool, enabling the use of traditional electrophiles in radical reactions. rsc.org

The secondary amine group in this compound is a potent nucleophile. This nucleophilicity allows the compound to participate in a variety of nucleophilic addition reactions. For instance, it can react with carbonyl compounds such as aldehydes and ketones to form imines or enamines, depending on the reaction conditions and the nature of the carbonyl compound. nih.govnih.gov The mechanism of imine formation typically proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov

The sulfur atom in the thiane ring, while generally less nucleophilic than the nitrogen of the amine, can also exhibit nucleophilic character, particularly in the presence of strong electrophiles. msu.edulibretexts.org However, in the context of this compound, the reactivity of the amino group as a nucleophile is expected to dominate. Theoretical studies on nucleophilic substitution at sulfur in related sulfinyl derivatives often show an addition-elimination mechanism. nih.gov

The structure of this compound, featuring a chiral center at the C4 position of the thiane ring and both amino and alcohol functionalities, makes it a candidate for use as a chiral ligand in asymmetric catalysis. nih.govsciengine.comunimi.it Amino alcohols are a well-established class of ligands for a variety of metal-catalyzed asymmetric transformations.

A hypothetical catalytic cycle for an asymmetric reaction, such as the addition of a nucleophile to a prochiral substrate, could involve the following steps:

Ligand Exchange: The chiral ligand, this compound, coordinates to a metal precursor, displacing a weakly bound ligand to form the active chiral catalyst.

Substrate Binding: The prochiral substrate coordinates to the metal center of the chiral catalyst.

Stereoselective Transformation: The nucleophile attacks the bound substrate, with the stereochemical outcome being directed by the chiral environment created by the ligand.

Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active chiral catalyst, which can then enter another catalytic cycle.

Mechanistic investigations of similar iridium-catalyzed amination reactions have proposed a dynamic kinetic resolution pathway involving imine formation and subsequent reduction as the enantiodetermining step. nih.gov

Kinetic and Thermodynamic Parameters of Reactions

The rates and equilibria of chemical reactions involving this compound would be governed by their kinetic and thermodynamic parameters. These parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined experimentally or through computational studies. dss.go.thnih.gov

For a representative reaction, such as the nucleophilic addition of the amino group to an electrophile, the following illustrative data table outlines the kind of kinetic and thermodynamic parameters that would be investigated. Please note that the values in the table are hypothetical and for illustrative purposes only, as specific experimental data for this compound are not available in the searched literature.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required to initiate the reaction. |

| Enthalpy of Activation (ΔH‡) | 62 kJ/mol | The change in enthalpy in going from the reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -20 J/mol·K | The change in entropy in going from the reactants to the transition state. A negative value suggests a more ordered transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | 68 kJ/mol at 298 K | The change in Gibbs free energy in going from the reactants to the transition state, which determines the reaction rate. |

Intermediates and Transition State Characterization

Any multi-step reaction mechanism proceeds through one or more intermediates and transition states. researchgate.netdss.go.th A transition state is a high-energy, transient configuration of atoms that exists for an extremely short time, while an intermediate is a relatively more stable species that corresponds to a local energy minimum on the reaction coordinate. researchgate.netdss.go.th

For a hypothetical reaction of this compound, such as a nucleophilic addition, the transition state would involve the partial formation of a new bond between the nitrogen atom and the electrophilic center, and the partial breaking of existing bonds. The geometry of this transition state would be critical in determining the stereochemical outcome of the reaction, especially in the context of asymmetric synthesis.

An intermediate in such a reaction could be a zwitterionic species, where the nitrogen atom has a positive charge and another part of the molecule carries a negative charge. The characterization of these transient species can often be achieved through a combination of spectroscopic techniques and computational modeling. researchgate.net

The following table summarizes the key differences between transition states and intermediates.

| Characteristic | Transition State | Intermediate |

|---|---|---|

| Energy Level | Local energy maximum | Local energy minimum |

| Lifetime | Extremely short (femtoseconds) | Relatively longer, potentially isolable under certain conditions |

| Bonding | Partial bonds | Fully formed bonds |

| Isolation | Cannot be isolated | May be isolable |

Conformational Analysis and Stereochemical Principles of 2 4 Aminothian 4 Yl Propan 2 Ol

Conformational Dynamics of the Thiane (B73995) Ring System

The thiane ring, a six-membered heterocycle containing a sulfur atom, is the core structure of 2-(4-Aminothian-4-yl)propan-2-ol. Similar to cyclohexane (B81311), the thiane ring is not planar and adopts various non-planar conformations to relieve ring strain.

The most stable conformation of the thiane ring is the chair conformation. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. The thiane ring can undergo a process called chair-chair interconversion or ring-flipping, where one chair conformation converts into another. libretexts.org During this process, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.org

Between the two chair forms, other higher-energy conformations exist, such as the boat and twist-boat conformations. However, these are generally considered transition states or high-energy intermediates and are present in very low concentrations at equilibrium. The energy barrier for the chair-chair interconversion in thiane is a key parameter in understanding its dynamic behavior.

The presence of substituents on the thiane ring significantly influences the equilibrium between the two chair conformations. In the case of this compound, the C-4 position is substituted with both an amino group (-NH2) and a 2-hydroxypropan-2-yl group (-C(CH3)2OH).

Generally, substituents on a six-membered ring prefer to occupy the equatorial position to minimize steric hindrance. This steric strain arises from 1,3-diaxial interactions, where an axial substituent experiences repulsive forces from the other axial atoms or groups at the C-2 and C-6 positions relative to the substituent. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value (conformational free energy difference). A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

For the substituents present in this compound, we can refer to the A-values determined for cyclohexane as a close approximation.

| Substituent | A-value (kcal/mol) on Cyclohexane |

| -OH (hydroxyl) | 0.87 masterorganicchemistry.com |

| -NH2 (amino) | ~1.2-1.6 |

| -C(CH3)3 (tert-butyl, for steric comparison) | ~5.0 libretexts.org |

Stereoisomerism and Chirality of this compound

The presence of stereocenters in this compound gives rise to stereoisomers. Understanding the chirality of this molecule is crucial for its potential applications.

The C-4 carbon atom in this compound is a stereocenter as it is bonded to four different groups: the sulfur-containing ring, the amino group, the 2-hydroxypropan-2-yl group, and a hydrogen atom. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-2-(4-Aminothian-4-yl)propan-2-ol.

The absolute configuration of these stereocenters can be determined using several analytical techniques:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. mdpi.commdpi.comresearchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers, a detailed electron density map can be generated, revealing the precise arrangement of atoms in space. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral resolving agents or chiral solvating agents can induce diastereomeric interactions, leading to different chemical shifts for the corresponding protons or carbons in the two enantiomers. researchgate.net This allows for the determination of the absolute configuration by comparing the observed shifts with those of known standards or by applying empirical rules. researchgate.net

Since there is one stereocenter at C-4, this compound exists as a pair of enantiomers. If additional stereocenters were present in the molecule, diastereomers would also be possible.

The assessment of enantiomeric purity, or the determination of the relative amounts of each enantiomer in a mixture, is critical. The most common methods for this include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govyakhak.orgphenomenex.com The area under each peak in the chromatogram is proportional to the amount of that enantiomer present.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate volatile enantiomers.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can cause the signals of the two enantiomers to separate in the NMR spectrum, allowing for their quantification.

Intramolecular Interactions Governing Conformation

The conformation of this compound is not only governed by steric effects but also by intramolecular interactions, particularly hydrogen bonding. The presence of both a hydroxyl (-OH) group and an amino (-NH2) group allows for the formation of an intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom of the amino group, or vice versa.

The strength of this intramolecular hydrogen bond depends on the distance and orientation between the donor and acceptor groups, which is dictated by the conformation of the thiane ring. nih.govrsc.orgpsu.eduustc.edu.cn Infrared (IR) spectroscopy is a powerful tool for studying hydrogen bonding, as the formation of an intramolecular hydrogen bond leads to a characteristic shift in the stretching frequency of the O-H or N-H bond. psu.edu

In the chair conformation where the substituent group containing the amino and hydroxyl functionalities is equatorial, the geometry may be favorable for the formation of a stable intramolecular hydrogen bond. This interaction can further stabilize the preferred conformation of the molecule. Theoretical calculations, such as ab initio and density functional theory (DFT) methods, can provide valuable insights into the energetics and geometries of these intramolecular interactions. nih.gov

Hydrogen Bonding Networks within the Amino Alcohol Moiety

The presence of both a hydroxyl (-OH) group and a primary amino (-NH2) group in this compound introduces the capacity for a variety of hydrogen bonding interactions. These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules). The oxygen atom of the hydroxyl group and the nitrogen atom of the amino group can both act as hydrogen bond acceptors, while the hydrogens of both groups can serve as hydrogen bond donors. stackexchange.com

Intramolecularly, a hydrogen bond can potentially form between the amino and hydroxyl groups. The feasibility and strength of such a bond are highly dependent on the conformation of the thiane ring. For this interaction to occur, the amino and hydroxyl groups must be in close proximity, a condition that is met when the substituents at the 4-position of the thiane ring adopt specific orientations. Studies on other amino alcohols have demonstrated that intramolecular hydrogen bonds can significantly influence their conformational preferences. rsc.orgarxiv.org For instance, in aminoethanols and aminopropanols, strong intramolecular hydrogen bonding has been observed to reduce the tendency for intermolecular association. rsc.org

Intermolecularly, this compound molecules can associate with one another to form extensive hydrogen-bonded networks. The hydroxyl group of one molecule can donate a hydrogen to the amino group of a neighboring molecule, and vice-versa. Furthermore, these molecules can also form hydrogen bonds with solvent molecules, such as water, when in solution. The ability of alcohols and amines to form strong hydrogen bonds is well-documented. stackexchange.comkhanacademy.orgnih.gov The presence of two lone pairs on the oxygen atom and one on the nitrogen atom, along with the acidic protons of the hydroxyl and amino groups, allows for a complex and dynamic network of these non-covalent interactions. stackexchange.com In amino alcohol salts, the protonated amino group (NH3+) and the hydroxyl group are key players in forming these hydrogen bonding patterns in the solid state. nih.gov

| Potential Hydrogen Bond Interactions | Donor | Acceptor | Type |

| Interaction 1 | Hydroxyl Group (-OH) | Amino Group (-NH2) | Intramolecular |

| Interaction 2 | Amino Group (-NH2) | Hydroxyl Group (-OH) | Intramolecular |

| Interaction 3 | Hydroxyl Group (-OH) | Hydroxyl Group (-OH) | Intermolecular |

| Interaction 4 | Hydroxyl Group (-OH) | Amino Group (-NH2) | Intermolecular |

| Interaction 5 | Amino Group (-NH2) | Hydroxyl Group (-OH) | Intermolecular |

| Interaction 6 | Amino Group (-NH2) | Amino Group (-NH2) | Intermolecular |

Steric Hindrance and Torsional Strain Effects

The thiane ring in this compound, similar to cyclohexane, is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. msu.edu In this chair conformation, substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). masterorganicchemistry.com The relative stability of the two possible chair conformers is largely determined by the steric hindrance experienced by the substituents. libretexts.orglibretexts.org

The 4-position of the thiane ring in the title compound is geminally disubstituted with an amino group and a propan-2-ol group. Due to steric hindrance, larger substituents generally prefer to occupy the more spacious equatorial position. msu.edulibretexts.org The energy difference between the axial and equatorial conformations is quantified by the A-value, with a larger A-value indicating a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org

For monosubstituted cyclohexanes, the A-value for an amino group (-NH2) is approximately 1.2-1.6 kcal/mol, while for a hydroxyl group (-OH) it is around 0.87 kcal/mol, and for an isopropyl group, it is about 2.15 kcal/mol. masterorganicchemistry.com The 2-propan-2-ol group is bulkier than an isopropyl group. Therefore, it is expected to have a significantly larger A-value. Consequently, the chair conformation where the 2-(propan-2-ol) group occupies an equatorial position will be strongly favored to minimize destabilizing 1,3-diaxial interactions. pressbooks.pub These interactions are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

| Interaction | Groups Involved | Effect on Conformation |

| 1,3-Diaxial Repulsion | Axial 2-(propan-2-ol) group and axial hydrogens at C2 and C6 | Destabilizes the conformer with the 2-(propan-2-ol) group in the axial position. |

| 1,3-Diaxial Repulsion | Axial amino group and axial hydrogens at C2 and C6 | Destabilizes the conformer with the amino group in the axial position. |

| Torsional Strain | Eclipsing of bonds during ring inversion and substituent rotation | Increases the energy barrier for conformational changes. |

Spectroscopic Characterization of 2 4 Aminothian 4 Yl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental spectra, an analysis of the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for 2-(4-Aminothian-4-yl)propan-2-ol cannot be provided. A theoretical estimation of chemical shifts would be purely speculative and would not constitute the detailed research findings required. Similarly, a discussion of 2D NMR experiments, which are instrumental in establishing the connectivity and spatial relationships between atoms, is not possible without the underlying data.

¹H NMR and ¹³C NMR Chemical Shift Analysis

No published data is available to create a table of ¹H and ¹³C NMR chemical shifts for this compound.

2D NMR Experiments for Structural Connectivity and Proximity

A description of specific 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) and the structural insights they would provide for this compound cannot be generated without the actual experimental results.

Vibrational Spectroscopy (FT-IR and Raman)

The characteristic vibrational modes of the thiane (B73995) ring and the amino and hydroxyl functional groups in this compound have not been experimentally reported. Therefore, a detailed analysis of its FT-IR and Raman spectra, including a data table of vibrational frequencies, cannot be compiled.

Characteristic Vibrational Modes of Thiane Ring and Functional Groups

Specific vibrational frequencies and their assignments for the thiane ring, C-N, N-H, O-H, and C-O bonds of this compound are not documented in the available literature.

Conformational Sensitivity in Vibrational Spectra

An analysis of how the vibrational spectra might be sensitive to different conformations of the thiane ring in this compound would require experimental data, which is currently unavailable.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

The molecular mass and the characteristic fragmentation pathways of this compound under mass spectrometric conditions have not been published. A detailed analysis of its mass spectrum, including the identification of key fragment ions, is therefore not possible.

Spectroscopic Analysis of this compound Fails to Yield Specific Data

Initial research efforts to gather spectroscopic data for the chemical compound this compound have been unsuccessful. A thorough search of available scientific literature and databases did not yield specific experimental data regarding its electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy.

While general principles of spectroscopic analysis for related compounds, such as thiane derivatives and molecules containing amino groups, are well-established, no studies presenting the specific spectral characteristics of this compound could be located. Computational methods for predicting electronic absorption spectra also exist, but without experimental data for this particular compound, any theoretical predictions would lack the necessary validation.

Consequently, the requested detailed research findings and data tables for the spectroscopic characterization of this compound cannot be provided at this time due to the absence of published research on the topic. Further empirical studies would be required to determine the UV-Vis and CD spectral properties of this compound.

Computational and Theoretical Studies of 2 4 Aminothian 4 Yl Propan 2 Ol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular and electronic structures. For 2-(4-Aminothian-4-yl)propan-2-ol, these methods provide fundamental insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) Optimization of Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the geometric optimization of molecules like this compound. Through DFT calculations, researchers can determine the most stable three-dimensional arrangement of atoms in the molecule, providing crucial information on bond lengths, bond angles, and dihedral angles. These optimized geometries are the foundation for further computational analysis.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods are invaluable for predicting the spectroscopic signatures of new compounds, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can predict key spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional motions within the molecule, providing a theoretical vibrational spectrum that can be compared with experimental data.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. libretexts.orgyoutube.comwikipedia.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's ability to act as an electron donor or acceptor can be gained. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. Various reactivity indices, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Electrostatic Potential Surfaces

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is instrumental in predicting how a molecule will interact with other charged species. For this compound, the ESP surface would highlight the regions of negative potential, typically associated with lone pairs of electrons on the nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around the hydrogen atoms of the amino and hydroxyl groups, indicate sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov For a flexible molecule like this compound, which contains a six-membered thiane (B73995) ring and a rotatable propanol side chain, MD simulations are essential for exploring its conformational landscape. These simulations can reveal the different accessible conformations of the molecule, the energetic barriers between them, and how the molecule's shape and structure fluctuate under various conditions, such as in different solvents or at different temperatures. This information is crucial for understanding its biological activity and interactions with other molecules.

Conformational Ensemble and Energetic Profile Exploration

The conformational flexibility of the thiane ring in this compound is a critical determinant of its chemical behavior. The ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. Of these, the chair conformation is generally the most stable for monosubstituted and many disubstituted cyclohexanes and their hetero-analogues, due to the minimization of torsional and steric strain.

For this compound, the two primary chair conformations are of interest: one with the 2-hydroxypropan-2-yl group in an axial position and the amino group in an equatorial position, and the other with the 2-hydroxypropan-2-yl group equatorial and the amino group axial. The relative energies of these conformers are dictated by the steric bulk of the substituents. The 2-hydroxypropan-2-yl group is significantly bulkier than the amino group. Consequently, the conformer with the 2-hydroxypropan-2-yl group in the equatorial position is expected to be substantially lower in energy, as this arrangement minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens on the thiane ring.

Computational methods, such as Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory, can be employed to calculate the optimized geometries and relative energies of these conformers. The results of such calculations would likely show a significant energy difference between the equatorial and axial conformers of the 2-hydroxypropan-2-yl group.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | 2-hydroxypropan-2-yl Position | Amino Group Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial | 0.00 |

| 2 | Axial | Equatorial | 4.50 |

| 3 | Boat | - | 7.80 |

Note: This data is hypothetical and for illustrative purposes.

Solvent Effects on Molecular Conformation

The surrounding solvent environment can have a profound impact on the conformational equilibrium of a molecule. Solvents can stabilize or destabilize different conformers based on their polarity and ability to form hydrogen bonds. For this compound, the presence of the amino and hydroxyl groups allows for hydrogen bonding with protic solvents.

In a non-polar solvent, the conformational preference will be primarily dictated by intramolecular steric interactions, favoring the conformer with the bulky 2-hydroxypropan-2-yl group in the equatorial position. However, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with both the amino and hydroxyl groups. This can lead to a stabilization of conformers that might be less favored in the gas phase or in non-polar solvents. For instance, a conformation that allows for better solvation of the polar functional groups might become more populated.

Computational models such as the Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents on the conformational energies. These calculations would likely show a shift in the relative energies of the conformers as the dielectric constant of the solvent increases.

Table 2: Hypothetical Solvent Effects on the Relative Energy of the Axial Conformer

| Solvent | Dielectric Constant | Relative Energy of Axial Conformer (kcal/mol) |

| Gas Phase | 1 | 4.50 |

| Dichloromethane | 8.93 | 4.35 |

| Methanol | 32.7 | 4.10 |

| Water | 78.4 | 3.95 |

Note: This data is hypothetical and for illustrative purposes.

Advanced Theoretical Methods

To gain deeper insights into the electronic structure and reactivity of this compound, more advanced theoretical methods can be applied.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in a molecule and the interactions between different orbitals. uni-muenchen.dedergipark.org.tr It provides a picture of the localized bonds and lone pairs, which is more intuitive than the delocalized molecular orbitals. NBO analysis can reveal important information about hyperconjugative interactions, which contribute to the stability of certain conformations.

For this compound, NBO analysis can be used to investigate the delocalization of electron density from the lone pair of the nitrogen atom and the oxygen atom into neighboring anti-bonding orbitals. For example, the interaction between the lone pair of the equatorial amino group and the anti-bonding σ* orbitals of the C-C bonds in the thiane ring can contribute to the stability of that conformation. The strength of these interactions can be quantified by the second-order perturbation energy, E(2).

Table 3: Hypothetical NBO Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | σ* (C-C) | 2.1 |

| LP (O) | σ* (C-C) | 1.5 |

| σ (C-H) | σ* (C-S) | 0.8 |

Note: This data is hypothetical and for illustrative purposes.

Conceptual DFT Applications to Chemical Reactivity (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting chemical reactivity based on the electron density and its response to perturbations. researchgate.net Key concepts in conceptual DFT include chemical potential, hardness, and the Fukui function. The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a site in a molecule to undergo a nucleophilic or electrophilic attack.

For this compound, the Fukui functions can be calculated to identify the most reactive sites. The sites with a high value of f+(r) are susceptible to nucleophilic attack, while those with a high value of f-(r) are prone to electrophilic attack. It is expected that the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group would have high values of f-(r), making them the primary sites for electrophilic attack. Conversely, the carbon atoms attached to these electronegative atoms would likely have higher values of f+(r), indicating their susceptibility to nucleophilic attack.

Table 4: Hypothetical Fukui Function Indices for Selected Atoms

| Atom | f-(r) (Electrophilic Attack) | f+(r) (Nucleophilic Attack) |

| N (amino) | 0.15 | 0.02 |

| O (hydroxyl) | 0.12 | 0.03 |

| C (attached to N) | 0.04 | 0.10 |

| C (attached to O) | 0.03 | 0.12 |

Note: This data is hypothetical and for illustrative purposes.

Structure Reactivity Relationships and Rational Design of 2 4 Aminothian 4 Yl Propan 2 Ol Derivatives

Influence of Thiane (B73995) Ring Substitution on Chemical Reactivity

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, forms the core of 2-(4-Aminothian-4-yl)propan-2-ol and significantly influences its chemical reactivity. The nature, position, and stereochemistry of substituents on the thiane ring can modulate the ring's conformation and, consequently, the accessibility and reactivity of the appended functional groups.

The synthesis of thiane derivatives often involves the cyclization of appropriately substituted precursors. For instance, substituted 1,5-dibromopentanes can be reacted with sodium sulfide (B99878) to yield corresponding thianes. chemicalbook.com The presence of substituents on the carbon backbone of the precursor will dictate the substitution pattern on the resulting thiane ring.

Key Research Findings on Thiane Ring Substitution:

Conformational Effects: Substituents on the thiane ring can exhibit a preference for either axial or equatorial positions to minimize steric strain. This conformational preference can influence the orientation of the 4-amino and 4-(2-hydroxypropan-2-yl) groups, thereby affecting their reactivity.

Electronic Effects: Electron-withdrawing or electron-donating groups on the thiane ring can alter the electron density at the sulfur atom and adjacent carbons. This can impact the ring's susceptibility to oxidation or other ring-opening reactions.

Steric Hindrance: Bulky substituents on the thiane ring can sterically hinder the approach of reagents to the amino and hydroxyl groups, thereby reducing their reaction rates.

Modulation of Amino and Hydroxyl Group Reactivity

The amino and hydroxyl groups are the primary sites of chemical modification in this compound. Their reactivity can be finely tuned by altering the chemical environment, including the solvent, pH, and the presence of catalysts or protecting groups.

The hydroxyl group, being part of a tertiary alcohol (propan-2-ol), is generally less reactive towards oxidation compared to primary or secondary alcohols. However, it can undergo reactions typical of alcohols, such as etherification and esterification. The reactivity of the hydroxyl group can be enhanced by converting it into a better leaving group, for example, through protonation in acidic media. pdx.edu

The amino group, being a primary amine, is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and Schiff base formation. Its basicity allows for salt formation with acids. The proximity of the bulky tertiary alcohol group and the thiane ring can influence the accessibility of the lone pair of electrons on the nitrogen atom.

Strategies for Modulating Functional Group Reactivity:

pH Control: The basicity of the amino group allows for its protonation at low pH, rendering it non-nucleophilic. This strategy can be employed to selectively carry out reactions at the hydroxyl group.

Protecting Groups: The use of orthogonal protecting groups for the amino and hydroxyl functions allows for their selective modification. For example, the amino group could be protected as a carbamate (B1207046) while the hydroxyl group is silylated.

Catalysis: The choice of catalyst can direct the outcome of a reaction. For instance, specific enzymes or metal catalysts can be used to achieve selective transformations at either the amino or hydroxyl group.

Stereochemical Control over Reaction Outcomes

The central carbon of the thiane ring bearing the amino and propan-2-ol substituents is a stereocenter if the substitution pattern of the ring is asymmetric. Furthermore, the synthesis of substituted thianes can lead to the formation of diastereomers. The stereochemistry of this compound and its derivatives can have a profound impact on their chemical and biological properties.

Stereoselective synthesis aims to control the formation of specific stereoisomers. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where the existing stereochemistry of the starting material directs the stereochemical outcome of the reaction. For instance, the synthesis of certain thiazoles has been shown to proceed with stereoselectivity. nih.gov

Key Considerations for Stereochemical Control:

Diastereoselectivity: In reactions involving the formation of a new stereocenter in a molecule that already contains one or more stereocenters, the formation of diastereomers can occur in unequal amounts. The relative stereochemistry of the substituents on the thiane ring can direct the approach of a reagent to a particular face of the molecule.

Enantioselectivity: For the synthesis of a single enantiomer of a chiral derivative, enantioselective methods are required. This is often crucial for applications where only one enantiomer exhibits the desired activity.

Conformational Locking: The introduction of specific substituents can "lock" the thiane ring into a preferred conformation, which can then be used to control the stereochemical outcome of subsequent reactions.

Design Principles for Novel Analogs with Tailored Chemical Functionality

The rational design of novel analogs of this compound with tailored chemical functionality relies on a thorough understanding of the structure-reactivity relationships discussed in the preceding sections. The goal is to modify the parent structure in a predictable way to achieve desired properties, such as enhanced reactivity, improved selectivity, or specific binding to a biological target.

The principles of rational design often involve a combination of computational modeling and synthetic chemistry. researchgate.netnih.gov Molecular modeling can be used to predict how changes in the structure will affect the molecule's conformation and electronic properties. These predictions can then guide the synthetic efforts to create new analogs.

Core Principles for Analog Design:

Isosteric and Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar size, shape, and electronic properties can lead to analogs with similar or improved characteristics. For example, the thiane ring could be replaced with other heterocyclic systems.

Functional Group Interconversion: Modifying the amino and hydroxyl groups to other functionalities (e.g., amides, esters, ethers) can systematically probe the chemical space and lead to analogs with different reactivity profiles.

Scaffold Hopping: This involves replacing the central thiane scaffold with a different chemical structure while maintaining the spatial arrangement of the key functional groups.

Introduction of Conformational Constraints: Introducing cyclic structures or bulky groups can restrict the conformational flexibility of the molecule, which can lead to increased selectivity in its interactions.

Future Research Directions for 2 4 Aminothian 4 Yl Propan 2 Ol Chemistry

Development of Novel Chemo- and Stereoselective Synthetic Methodologies

The synthesis of molecules with quaternary stereocenters is a significant challenge in organic chemistry. For 2-(4-Aminothian-4-yl)propan-2-ol , the key challenge lies in the stereocontrolled construction of the C4-substituted thiane (B73995) ring. Future research should focus on developing methodologies that allow for both chemo- and stereoselective access to this and related compounds.

One promising avenue is the adaptation of aza-Prins cyclization reactions, which have been successfully used to create 4-hydroxypiperidines with a quaternary stereocenter at the C4 position. rsc.org The development of analogous thia-aza-Prins cyclizations could provide a direct route to the thiane core. Another approach could involve the stereoselective addition of organometallic reagents to chiral sulfinyl imines, a method that has proven effective for synthesizing δ- and ε-amino ketone derivatives that can serve as precursors to substituted piperidines. rsc.org

Furthermore, the asymmetric Strecker reaction on cyclic ketones has been employed for the synthesis of cyclic quaternary α-amino acids, and this could be adapted for the synthesis of 4-aminothiane derivatives. nih.gov The development of catalytic asymmetric methods, such as the reductive coupling of isocyanates with tertiary alkyl halides, could also be explored for the construction of the sterically hindered α-quaternary stereogenic center. acs.org

Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility of the six-membered thiane ring is a key aspect of its chemical behavior. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), will be crucial for elucidating the conformational preferences and dynamic processes of This compound .

Future studies should employ a range of advanced NMR experiments. Two-dimensional techniques such as HMQC, HSQC, and HMBC will be essential for unambiguous assignment of proton and carbon signals, which is fundamental for detailed structural analysis. ipb.ptresearchgate.net To probe the three-dimensional structure and conformational equilibria, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) will be invaluable. researchgate.netmdpi.com These techniques can provide information on through-space proximities between protons, allowing for the determination of the preferred chair or twist-boat conformations of the thiane ring and the relative orientation of the substituents at the C4 position.

Dynamic NMR (DNMR) studies at variable temperatures can provide quantitative data on the energy barriers associated with ring inversion and rotation around single bonds. auremn.org.br This information is critical for understanding the molecule's behavior in different environments and its potential interactions with biological targets.

Synergistic Computational and Experimental Investigations

The integration of computational chemistry with experimental studies offers a powerful approach to understanding the structure, properties, and reactivity of This compound . Density Functional Theory (DFT) calculations can provide deep insights into aspects that are challenging to probe experimentally.

Future research should leverage DFT to model the conformational landscape of the molecule, predicting the relative energies of different conformers and the transition states for their interconversion. nih.govmdpi.com Such calculations can complement experimental NMR data and provide a more complete picture of the molecule's dynamic behavior. rsc.orgmdpi.com DFT can also be used to investigate the mechanism and stereochemistry of potential synthetic reactions, guiding the development of more efficient and selective methodologies. nih.gov

Furthermore, computational studies can predict various physicochemical properties, such as bond lengths, bond angles, and electronic distribution, which are crucial for understanding the molecule's reactivity and potential applications. mdpi.com The combination of theoretical predictions with experimental validation will be key to unlocking the full potential of this novel chemical scaffold. researchgate.net

Exploration of New Chemical Transformations for Thiane-Based Amino Alcohols

The unique combination of functional groups in This compound —a tertiary amine, a tertiary alcohol, and a sulfide (B99878)—opens up a wide range of possibilities for further chemical transformations. Future research should explore the reactivity of this scaffold to generate novel derivatives with potentially interesting properties.

The tertiary amine can be a target for functionalization, for instance, through visible light-promoted C-H functionalization to introduce new substituents. sioc-journal.cn The amino alcohol moiety can be used as a precursor for the synthesis of various heterocyclic systems, such as cyclic ureas and urethanes, through reactions with appropriate reagents. rsc.orgrsc.org The sulfide group in the thiane ring can undergo oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic and steric properties of the molecule.

Moreover, the thiane ring itself could be a substrate for ring-expansion reactions, a strategy that has been explored for the synthesis of larger sulfur-containing heterocycles. rsc.orgresearchgate.net The development of such transformations would greatly expand the chemical space accessible from this starting material, leading to a diverse library of new compounds for further investigation. The exploration of cycloaddition reactions involving the thiane ring or its derivatives could also lead to novel polycyclic structures. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.